![molecular formula C18H18BrN3O B8477030 2-(4-(3-bromopyridin-2-yloxy)cyclohexyl)-1H-benzo[d]imidazole](/img/structure/B8477030.png)
2-(4-(3-bromopyridin-2-yloxy)cyclohexyl)-1H-benzo[d]imidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
2-(4-(3-bromopyridin-2-yloxy)cyclohexyl)-1H-benzo[d]imidazole is a complex organic compound that features a benzimidazole core linked to a cyclohexyl ring, which is further substituted with a 3-bromo-pyridin-2-yloxy group
準備方法
The synthesis of 2-(4-(3-bromopyridin-2-yloxy)cyclohexyl)-1H-benzo[d]imidazole typically involves multiple steps, starting with the preparation of the benzimidazole core. One common method involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives. The cyclohexyl ring can be introduced through a cycloaddition reaction, and the 3-bromo-pyridin-2-yloxy group is often attached via a nucleophilic substitution reaction using appropriate brominated pyridine derivatives .
Industrial production methods for this compound would likely involve optimization of these synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles .
化学反応の分析
2-(4-(3-bromopyridin-2-yloxy)cyclohexyl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst or other reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or copper iodide. Major products formed from these reactions depend on the specific reagents and conditions used .
科学的研究の応用
2-(4-(3-bromopyridin-2-yloxy)cyclohexyl)-1H-benzo[d]imidazole has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Medicine: Research into its potential as a therapeutic agent could focus on its ability to interact with specific biological targets, such as enzymes or receptors.
作用機序
The mechanism of action of 2-(4-(3-bromopyridin-2-yloxy)cyclohexyl)-1H-benzo[d]imidazole would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, potentially inhibiting or activating their function. The presence of the benzimidazole core suggests that it might act by binding to nucleic acids or proteins, disrupting their normal function .
類似化合物との比較
Similar compounds to 2-(4-(3-bromopyridin-2-yloxy)cyclohexyl)-1H-benzo[d]imidazole include other benzimidazole derivatives and pyridine-containing compounds. For example:
Benzimidazole derivatives: Compounds like omeprazole and albendazole, which are used as pharmaceuticals, share the benzimidazole core but differ in their substituents and specific applications.
Pyridine-containing compounds: Compounds such as nicotinamide and pyridoxine (vitamin B6) contain the pyridine ring but have different functional groups and biological roles.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical and biological properties .
特性
分子式 |
C18H18BrN3O |
|---|---|
分子量 |
372.3 g/mol |
IUPAC名 |
2-[4-(3-bromopyridin-2-yl)oxycyclohexyl]-1H-benzimidazole |
InChI |
InChI=1S/C18H18BrN3O/c19-14-4-3-11-20-18(14)23-13-9-7-12(8-10-13)17-21-15-5-1-2-6-16(15)22-17/h1-6,11-13H,7-10H2,(H,21,22) |
InChIキー |
MLOPZWXYPQCJKT-UHFFFAOYSA-N |
正規SMILES |
C1CC(CCC1C2=NC3=CC=CC=C3N2)OC4=C(C=CC=N4)Br |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1h-Pyrrolo[2,3-c]pyridine-5-carboxylic acid,1-[(4-fluorophenyl)methyl]-4-methoxy-](/img/structure/B8476951.png)

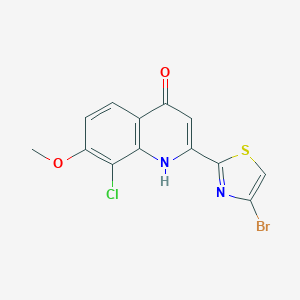
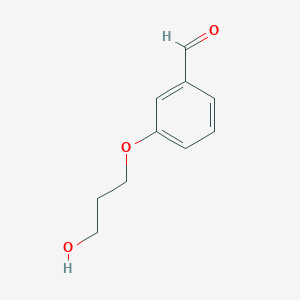
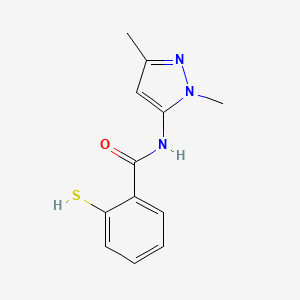
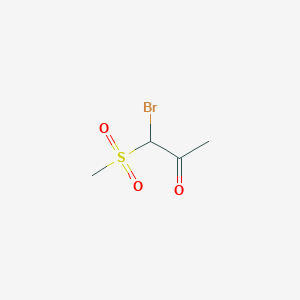
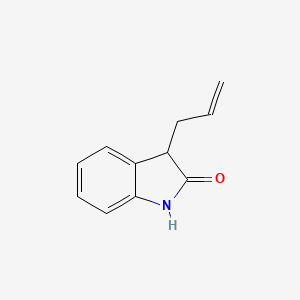
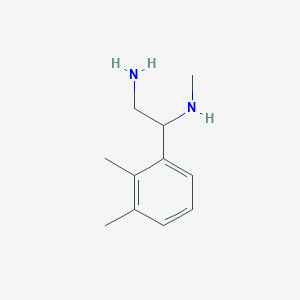
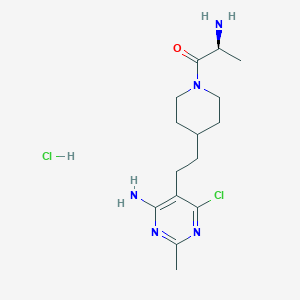
![[2-(2-Ethyl-4-iodoimidazol-1-yl)ethyl]carbamic acid tert-butyl ester](/img/structure/B8477021.png)
![7-Methyl-7H-pyrrolo[3,2-f]quinazoline-1,3-diamine](/img/structure/B8477022.png)



